molecular formula C14H6F6N2O4 B1393314 3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl CAS No. 194344-28-0

3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B1393314
CAS No.: 194344-28-0
M. Wt: 380.2 g/mol
InChI Key: NHEDTONHCGHJCX-UHFFFAOYSA-N
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Description

3,3’-Dinitro-5,5’-bis(trifluoromethyl)-1,1’-biphenyl is an organic compound with the molecular formula C14H6F6N2O4 This compound is characterized by the presence of two nitro groups and two trifluoromethyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dinitro-5,5’-bis(trifluoromethyl)-1,1’-biphenyl typically involves the nitration of 5,5’-bis(trifluoromethyl)-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The crude reaction product is often purified by recrystallization or other suitable methods to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dinitro-5,5’-bis(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Dinitro-5,5’-bis(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Dinitro-5,5’-bis(trifluoromethyl)-1,1’-biphenyl involves its ability to undergo various chemical transformations. The nitro groups are electron-withdrawing, making the compound reactive towards nucleophiles. The trifluoromethyl groups enhance the compound’s stability and influence its reactivity by affecting the electron density on the biphenyl core .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dinitro-5,5’-bis(trifluoromethyl)diphenyl ether
  • 3,5-Dinitrobenzotrifluoride
  • 3-Fluoro-5-nitrobenzotrifluoride

Uniqueness

3,3’-Dinitro-5,5’-bis(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both nitro and trifluoromethyl groups on a biphenyl core. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and enhanced stability, making it valuable for various applications .

Properties

IUPAC Name

1-nitro-3-[3-nitro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6N2O4/c15-13(16,17)9-1-7(3-11(5-9)21(23)24)8-2-10(14(18,19)20)6-12(4-8)22(25)26/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEDTONHCGHJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681486
Record name 3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194344-28-0
Record name 3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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